molecular formula C12H15N5O2 B251276 N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxy-3-methylbenzamide

N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxy-3-methylbenzamide

Cat. No.: B251276
M. Wt: 261.28 g/mol
InChI Key: ZUNDYKSMPHJLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxy-3-methylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in regulating energy metabolism. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.

Mechanism of Action

N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxy-3-methylbenzamide activates AMPK by binding to the γ subunit of the enzyme. This leads to conformational changes that increase the activity of the kinase domain, resulting in increased phosphorylation of downstream targets involved in energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, leading to improved insulin sensitivity. It has also been shown to reduce hepatic glucose production and improve glucose tolerance in animal models of diabetes. In addition, this compound has been shown to have anti-tumor effects, inhibiting the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxy-3-methylbenzamide in lab experiments is its specificity for AMPK activation, allowing for precise modulation of energy metabolism pathways. However, one limitation is its potential for off-target effects, as it has been shown to activate other kinases at high concentrations.

Future Directions

Future research on N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxy-3-methylbenzamide could focus on its potential therapeutic applications in the treatment of metabolic disorders and cancer. Additionally, further studies could investigate the potential for combination therapies with other drugs targeting energy metabolism pathways. Finally, the development of more potent and selective AMPK activators could lead to improved therapeutic options for these diseases.

Synthesis Methods

N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxy-3-methylbenzamide can be synthesized using a multi-step process involving the reaction of 2-amino-4-methyl-5-nitrophenol with ethyl 2-bromoacetate, followed by reduction and cyclization to form the tetrazole ring. The resulting compound is then reacted with 3-methoxybenzoyl chloride to form the final product.

Scientific Research Applications

N-(2-ethyl-2H-tetrazol-5-yl)-2-methoxy-3-methylbenzamide has been extensively studied in both in vitro and in vivo models. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.

Properties

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

N-(2-ethyltetrazol-5-yl)-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C12H15N5O2/c1-4-17-15-12(14-16-17)13-11(18)9-7-5-6-8(2)10(9)19-3/h5-7H,4H2,1-3H3,(H,13,15,18)

InChI Key

ZUNDYKSMPHJLRF-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NC(=O)C2=C(C(=CC=C2)C)OC

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2OC)C

Origin of Product

United States

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